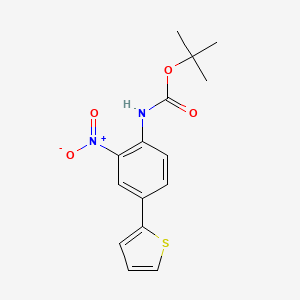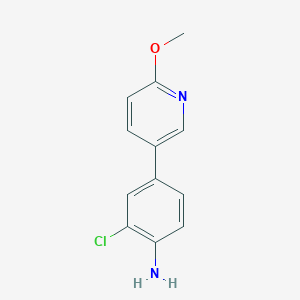![molecular formula C23H33N5O7S B13897771 2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B13897771.png)
2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-Maleimidylpropionyl)biocytin is a versatile biotinylating reagent and thiol-specific probe. It is known for its ability to detect protein sulfhydryl groups on dot blots in the femtomole range . This compound is widely used in various biochemical and molecular biology applications due to its specificity and efficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Maleimidylpropionyl)biocytin involves the reaction of biocytin with maleimide derivatives. The process typically includes the following steps:
Activation of Biocytin: Biocytin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Reaction with Maleimide: The activated biocytin is then reacted with a maleimide derivative under mild conditions to form the final product.
Industrial Production Methods
Industrial production methods for 3-(N-Maleimidylpropionyl)biocytin are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure high purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-(N-Maleimidylpropionyl)biocytin primarily undergoes thiol-specific reactions. It reacts with sulfhydryl groups to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Common reagents include biocytin, maleimide derivatives, NHS, and EDC.
Major Products Formed
The major product formed from the reaction of 3-(N-Maleimidylpropionyl)biocytin with sulfhydryl groups is a biotinylated protein or peptide, which can be used for various detection and purification applications .
Aplicaciones Científicas De Investigación
3-(N-Maleimidylpropionyl)biocytin has a wide range of applications in scientific research:
Chemistry: Used as a biotinylating reagent for labeling and detecting thiol groups in proteins and peptides.
Biology: Employed in studying protein-protein interactions, protein localization, and cellular processes.
Medicine: Utilized in diagnostic assays and therapeutic research to detect and quantify specific proteins.
Mecanismo De Acción
The mechanism of action of 3-(N-Maleimidylpropionyl)biocytin involves the formation of a covalent bond between the maleimide group and the sulfhydryl group of a protein or peptide. This reaction results in the biotinylation of the target molecule, allowing for its detection and purification using streptavidin-based methods .
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Maleimidopropionyl)biocytin: Another thiol-specific biotinylating reagent with similar properties and applications.
Biotin-PEG-Maleimide: A polyethylene glycol (PEG) conjugated biotinylating reagent that offers increased solubility and reduced steric hindrance.
Uniqueness
3-(N-Maleimidylpropionyl)biocytin is unique due to its high specificity for sulfhydryl groups and its ability to form stable thioether bonds. This makes it an ideal choice for applications requiring precise and efficient biotinylation .
Propiedades
Fórmula molecular |
C23H33N5O7S |
|---|---|
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid |
InChI |
InChI=1S/C23H33N5O7S/c29-17(7-2-1-6-16-21-15(13-36-16)26-23(35)27-21)24-11-4-3-5-14(22(33)34)25-18(30)10-12-28-19(31)8-9-20(28)32/h8-9,14-16,21H,1-7,10-13H2,(H,24,29)(H,25,30)(H,33,34)(H2,26,27,35) |
Clave InChI |
KWNGAZCDAJSVLC-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ir[tBu(tBu)ppy]2(4,4'-dCF3bpy)PF6](/img/structure/B13897714.png)


![Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide](/img/structure/B13897731.png)


![4-{[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[4-(2-methylpropanamido)-2-oxo-1,2-dihydropyrimidin-1-yl]oxolan-3-yl]oxy}-4-oxobutanoic acid](/img/structure/B13897741.png)
![(S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide](/img/structure/B13897742.png)



